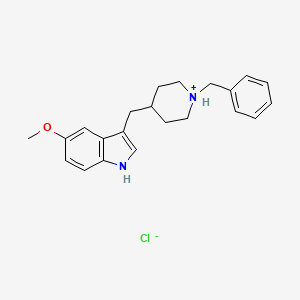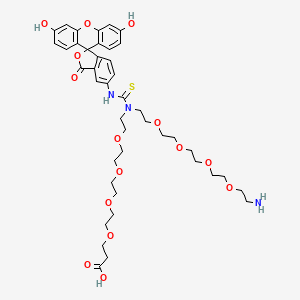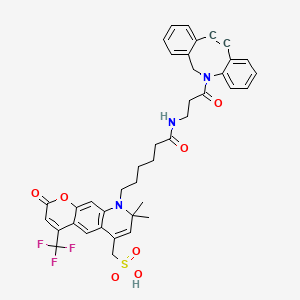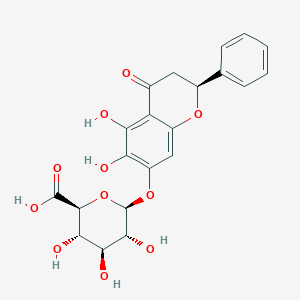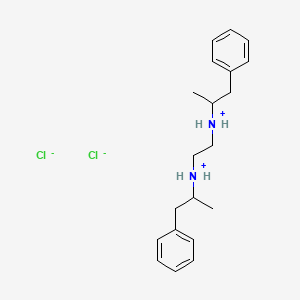
Benzene, 1-chloro-3-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-3-(phenylthio)- is an organic compound with the molecular formula C₁₂H₉ClS and a molecular weight of 220.718 . This compound features a benzene ring substituted with a chlorine atom and a phenylthio group at the 1 and 3 positions, respectively. It is utilized in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-3-(phenylthio)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chlorobutane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) at low temperatures . Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of aryl halides with organoboron compounds under mild conditions .
Industrial Production Methods: Industrial production of Benzene, 1-chloro-3-(phenylthio)- typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-chloro-3-(phenylthio)- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the chlorine atom can be replaced by other substituents.
Oxidation Reactions: The phenylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the phenylthio group.
Common Reagents and Conditions:
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated benzene derivatives and reduced phenylthio compounds.
Applications De Recherche Scientifique
Benzene, 1-chloro-3-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-3-(phenylthio)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and phenylthio group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can participate in various pathways, including oxidation and reduction, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- Benzene, 1-chloro-4-(phenylthio)-
- Benzene, 1-chloro-2-(phenylthio)-
- Benzene, 1-bromo-3-(phenylthio)-
Comparison: Benzene, 1-chloro-3-(phenylthio)- is unique due to the specific positioning of the chlorine and phenylthio groups, which affects its chemical reactivity and properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions. The presence of the chlorine atom at the 1-position and the phenylthio group at the 3-position provides distinct steric and electronic effects, influencing its behavior in various chemical processes .
Propriétés
Numéro CAS |
38700-88-8 |
|---|---|
Formule moléculaire |
C12H9ClS |
Poids moléculaire |
220.72 g/mol |
Nom IUPAC |
1-chloro-3-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H9ClS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H |
Clé InChI |
YNJLAXHIFOICPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


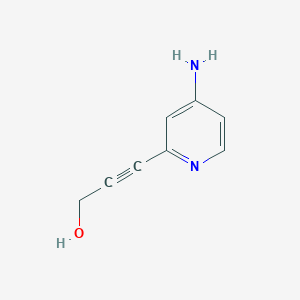
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
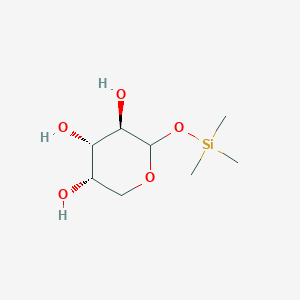
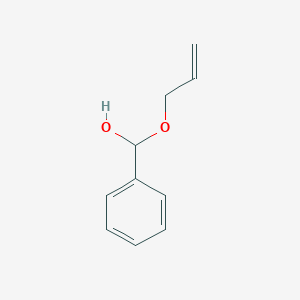
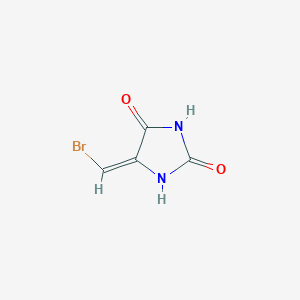
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)

![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)

